molecular formula C17H13NO5 B11516234 5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one

5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one

Cat. No.: B11516234
M. Wt: 311.29 g/mol
InChI Key: WUYCUDWZHVRNAI-WQLSENKSSA-N
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Description

5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, furan derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, compounds like 5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethylphenyl)-3-(5-nitrofuran-2-ylmethylene)-3H-furan-2-one
  • 5-(2,4-Dimethylphenyl)-3-(5-nitrothiophen-2-ylmethylene)-3H-furan-2-one
  • 5-(2,4-Dimethylphenyl)-3-(5-nitropyrrole-2-ylmethylene)-3H-furan-2-one

Uniqueness

Compared to similar compounds, this compound may exhibit unique reactivity and biological activity due to the presence of both the nitrofuran and dimethylphenyl groups

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

(3Z)-5-(2,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

InChI

InChI=1S/C17H13NO5/c1-10-3-5-14(11(2)7-10)15-9-12(17(19)23-15)8-13-4-6-16(22-13)18(20)21/h3-9H,1-2H3/b12-8-

InChI Key

WUYCUDWZHVRNAI-WQLSENKSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)C

Origin of Product

United States

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